4-Bromo-1-((1-methyl-1h-pyrazol-4-yl)methyl)-1h-pyrazol-3-amine
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Overview
Description
4-Bromo-1-((1-methyl-1h-pyrazol-4-yl)methyl)-1h-pyrazol-3-amine is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties .
Preparation Methods
The synthesis of 4-Bromo-1-((1-methyl-1h-pyrazol-4-yl)methyl)-1h-pyrazol-3-amine typically involves the reaction of 4-bromo-1-methyl-1H-pyrazole with suitable reagents under controlled conditions. One common method includes dissolving 4-bromo-1-methyl-1H-pyrazole in tetrahydrofuran and cooling the solution to -78°C. N-Butyllithium is then added drop-wise, and the mixture is stirred for an hour . Industrial production methods may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-Bromo-1-((1-methyl-1h-pyrazol-4-yl)methyl)-1h-pyrazol-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like sodium azide or potassium cyanide.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions vary depending on the desired product. For example, substitution reactions often require polar aprotic solvents, while oxidation reactions may need acidic or basic conditions .
Scientific Research Applications
4-Bromo-1-((1-methyl-1h-pyrazol-4-yl)methyl)-1h-pyrazol-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 4-Bromo-1-((1-methyl-1h-pyrazol-4-yl)methyl)-1h-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
4-Bromo-1-((1-methyl-1h-pyrazol-4-yl)methyl)-1h-pyrazol-3-amine can be compared with other similar compounds such as:
4-Bromo-1-methyl-1H-pyrazole: Shares a similar core structure but lacks the additional pyrazole ring.
4-Bromo-3-ethyl-1-methyl-1H-pyrazole: Contains an ethyl group instead of the pyrazol-4-ylmethyl group.
4-Bromo-1-ethyl-1H-pyrazole: Has an ethyl group instead of a methyl group
The uniqueness of this compound lies in its dual pyrazole rings, which provide distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C8H10BrN5 |
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Molecular Weight |
256.10 g/mol |
IUPAC Name |
4-bromo-1-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C8H10BrN5/c1-13-3-6(2-11-13)4-14-5-7(9)8(10)12-14/h2-3,5H,4H2,1H3,(H2,10,12) |
InChI Key |
CMJCLGPNCBJSJI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)CN2C=C(C(=N2)N)Br |
Origin of Product |
United States |
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